(1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine
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Overview
Description
(1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine is an organic compound characterized by the presence of a pyrazine ring substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyrazine and an appropriate amine precursor.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Commonly used catalysts include palladium or nickel compounds, while solvents such as ethanol or methanol are employed to dissolve the reactants.
Reaction Steps: The synthesis may involve multiple steps, including the formation of intermediates, followed by purification and isolation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine: can be compared with other pyrazine derivatives such as 2-methylpyrazine and 3-aminopyrazine.
Unique Features: The presence of both a methyl group and an amine group in the pyrazine ring distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Highlighting Uniqueness
Chemical Properties: The specific substitution pattern in this compound may result in distinct reactivity and stability compared to other pyrazine derivatives.
Biological Activities: The compound’s unique structure may confer specific biological activities, making it a valuable target for further research and development.
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1S)-1-(3-methylpyrazin-2-yl)ethanamine |
InChI |
InChI=1S/C7H11N3/c1-5(8)7-6(2)9-3-4-10-7/h3-5H,8H2,1-2H3/t5-/m0/s1 |
InChI Key |
ZSXDATROELJNEU-YFKPBYRVSA-N |
Isomeric SMILES |
CC1=NC=CN=C1[C@H](C)N |
Canonical SMILES |
CC1=NC=CN=C1C(C)N |
Origin of Product |
United States |
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